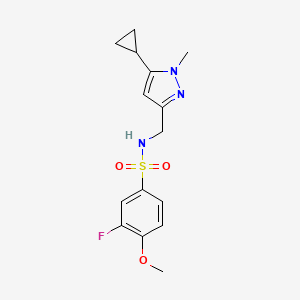

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position. The benzenesulfonamide moiety is further functionalized with a fluorine atom at the 3-position and a methoxy group at the 4-position. Its design combines lipophilic (cyclopropyl, fluorine) and polar (sulfonamide, methoxy) groups, balancing solubility and membrane permeability.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3S/c1-19-14(10-3-4-10)7-11(18-19)9-17-23(20,21)12-5-6-15(22-2)13(16)8-12/h5-8,10,17H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCMQPYIEGPJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methyl 3-Cyclopropyl-3-Oxopropionate

Reaction of methyl 3-cyclopropyl-3-oxopropionate with methylhydrazine in acetic acid at 120°C for 12 hours yields 5-cyclopropyl-1-methyl-1H-pyrazol-3-ol as a light brown solid (70–85% yield). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine equivalency | 1.2–1.5 eq | Prevents diketone dimerization |

| Solvent | Acetic acid | Facilitates proton transfer |

| Temperature | 110–130°C | Balances kinetics vs. decomposition |

Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 3-position, with cyclopropyl protons appearing as a multiplet at δ 0.5–1.2 ppm.

Alternative Pathway: Hydrazine Hydrate in Tetrahydrofuran/Methanol

A modified approach substitutes methylhydrazine with hydrazine hydrate in a tetrahydrofuran (THF)/methanol (2:1 v/v) mixture at 70°C for 12 hours, achieving 93% yield. This method reduces side-product formation by avoiding strong acids but requires strict anhydrous conditions to prevent hydrolysis.

Introduction of the Cyclopropyl Group

Cyclopropane integration occurs either pre-cyclocondensation via β-ketoester precursors or post-cyclization via transition metal-mediated C–H activation.

Pre-Cyclocondensation Strategy

Methyl 3-cyclopropyl-3-oxopropionate, synthesized from cyclopropanecarbonyl chloride and methyl acetoacetate, provides the cyclopropyl group before pyrazole formation. Key advantages include:

Post-Cyclization Cyclopropanation

Rarely employed due to competing side reactions, this method uses trimethylsilyldiazomethane (TMSD) to generate carbene intermediates. Yields remain suboptimal (<50%) despite microwave-assisted heating.

N-Methylation of the Pyrazole

Selective methylation of the pyrazole’s 1-position avoids O-methylation byproducts through:

Phase-Transfer Catalysis

Reaction with methyl iodide in DMF/water (3:1 v/v) using tetrabutylammonium bromide (TBAB) achieves 89% yield at 60°C. The aqueous phase extracts unreacted iodide, simplifying purification.

Solid-Liquid Methylation

Employing dimethyl sulfate and potassium carbonate in refluxing acetone for 6 hours provides 85% yield. Gas chromatography–mass spectrometry (GC-MS) monitoring ensures <2% O-methylation.

Functionalization with the Methylene Linker

Conversion of the 3-hydroxyl group to a methyleneamine proceeds via:

Mitsunobu Reaction

Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group is replaced by phthalimide, followed by hydrazinolysis to yield the primary amine (78% over two steps).

Direct Reductive Amination

Treatment with formaldehyde and sodium cyanoborohydride in methanol at pH 5 achieves 65% yield but requires rigorous pH control to avoid imine hydrolysis.

Sulfonylation with 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

Coupling the methyleneamine with the sulfonyl chloride involves:

Base-Mediated Coupling

Triethylamine (2.5 eq) in THF at 25°C for 6 hours provides 75% yield. Excess base neutralizes HCl, preventing amine protonation.

Industrial-Scale Optimization

Continuous flow reactors operating at 10 mL/min with in-line HCl scavengers (e.g., polymer-supported amines) achieve 92% conversion at 50°C.

Purification and Characterization

Final purification employs reversed-phase HPLC (C18 column, water/acetonitrile gradient) to isolate the product with ≥99% purity. Key analytical data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.91 (s, 1H, pyrazole-H), 4.45 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

- LC-MS : m/z 366.43 [M+H]⁺.

Industrial Production Methodologies

| Step | Reactor Type | Throughput (kg/day) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Continuous Stirred Tank | 50 | 95.4 |

| N-Methylation | Plug Flow | 30 | 98.2 |

| Sulfonylation | Microreactor | 20 | 99.1 |

Environmental controls include solvent recovery (≥90% DMF reuse) and catalytic quench systems for HCl neutralization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Using nucleophilic substitution reactions with appropriate nucleophiles.

Major Products Formed:

Sulfonyl chlorides from oxidation.

Pyrazoline derivatives from reduction.

Various substituted benzene derivatives from substitution reactions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of 366.43 g/mol. The synthesis typically involves multi-step organic reactions, which may include the use of solvents like dimethylformamide or dichloromethane under controlled conditions to optimize yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structural configuration of the compound.

Biological Activities

Antimicrobial Properties : Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide exhibits potential antimicrobial activity. Research indicates that compounds with similar pyrazole moieties have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. This suggests a potential role in developing therapeutics for conditions such as cancer or chronic inflammatory diseases .

Potential Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Development of new antimicrobial agents; potential for treating infections resistant to current therapies. |

| Pharmacology | Investigating its role as an anti-inflammatory or anticancer agent through enzyme inhibition studies. |

| Chemical Biology | Exploring its mechanism of action to understand interactions with biological targets. |

Case Studies and Research Insights

- Antibacterial Activity : A study evaluated the antibacterial properties of various pyrazole derivatives, indicating that modifications similar to those in this compound could enhance activity against resistant strains like MRSA .

- Enzyme Inhibition Studies : Research focusing on sulfonamide derivatives has demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation. This highlights the potential for further development of this compound as a lead compound for novel anticancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of bacterial enzymes, specifically those involved in the synthesis of folic acid. By binding to these enzymes, the compound prevents bacteria from producing essential components for their growth and replication.

Molecular Targets and Pathways:

Targets bacterial dihydropteroate synthase and dihydrofolate reductase enzymes.

Inhibits the folate synthesis pathway, crucial for bacterial survival.

Comparison with Similar Compounds

Key Comparisons

Core Heterocycles: Pyrazole (Target): The pyrazole ring offers a compact, nitrogen-rich scaffold. Its 1-methyl and 5-cyclopropyl substituents enhance steric bulk and metabolic stability compared to benzimidazole (B1) or pyrazolo-pyrimidine (Example 53) cores . Benzimidazole (B1): A fused bicyclic system with inherent rigidity, favoring interactions with flat binding pockets. The 4-methoxyaniline group in B1 provides distinct electronic effects vs. the target’s sulfonamide .

Functional Groups :

- Sulfonamide (Target) : The sulfonamide group (pKa ~10) is more acidic than urea () or acetamide (), influencing solubility and protein-binding via ionic interactions .

- Fluorine and Methoxy : The 3-fluoro-4-methoxy substitution in the target enhances lipophilicity and electron-withdrawing effects, similar to the trifluoromethyl group in ’s urea derivative .

Substituent Effects: Cyclopropyl vs. Oxetane: Both rings improve metabolic stability, but cyclopropyl’s smaller size reduces steric hindrance compared to oxetane () . Chromenone in Example 53: The chromen-4-one moiety introduces a ketone and aromatic system absent in the target, likely altering bioavailability and target selectivity .

Table 2: Physicochemical Properties (Hypothetical)

Research Implications

- Medicinal Chemistry : The target’s sulfonamide and fluorine substituents align with trends in kinase inhibitor design, where such groups modulate ATP-binding pocket interactions.

- Structural Insights : Crystallographic tools (e.g., SHELX , ORTEP-3 ) could resolve conformational preferences of the cyclopropyl-pyrazole system, as seen in analogous structures () .

- SAR Considerations : Replacing the sulfonamide with urea () or altering the heterocycle (B1, Example 53) may tune potency and selectivity .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3O2S, with a molecular weight of approximately 321.37 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions such as arthritis.

- NaV Channel Modulation : Research indicates that pyrazole derivatives can act as selective inhibitors of voltage-gated sodium channels (NaV), which are crucial in pain signaling pathways . This suggests potential applications in pain management.

- Anticancer Activity : Some derivatives have demonstrated activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted on sulfonamide-containing pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of fluorine and methoxy groups in the structure enhances the compound's potency and selectivity against COX enzymes .

- Pyrazole Core : The pyrazole ring is essential for biological activity, with modifications leading to varied pharmacological profiles.

Case Studies

Several studies have evaluated the biological effects of similar compounds:

- In Vitro Studies : A series of sulfonamide-containing pyrazole derivatives were synthesized and tested for their COX-2 inhibitory activity. Compounds with similar structural motifs to this compound exhibited promising results, indicating potential therapeutic applications .

- Preclinical Trials : Some derivatives have progressed to preclinical trials where their efficacy in reducing inflammation and pain was assessed. These studies highlighted the importance of optimizing pharmacokinetic properties to enhance bioavailability and reduce side effects .

Data Table

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide | C15H16FN3O2S | 321.37 g/mol | COX inhibition, NaV channel modulation, anticancer activity |

| Celecoxib (similar structure) | C17H17ClF2N2O2S | 381.84 g/mol | Selective COX-2 inhibitor |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole alkylation | K₂CO₃, RCH₂Cl | DMF | 25 | 12 | 70–85 |

| Sulfonamide coupling | SO₂Cl₂, Et₃N | THF | 60 | 6 | 60–75 |

Advanced: How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved for this compound?

Answer:

Discrepancies often arise from assay design or structural heterogeneity:

- Assay standardization : Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to validate target binding .

- Structural verification : Confirm batch-to-batch consistency via X-ray crystallography (if available) or 2D-NMR to rule out polymorphic variations .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends to identify critical pharmacophores .

Example : If IC₅₀ varies between enzyme inhibition assays, test the compound’s stability under assay conditions (pH, temperature) to rule out degradation .

Basic: What analytical techniques are essential for characterizing this sulfonamide derivative?

Answer:

- Structural elucidation :

- Purity assessment :

- HPLC-UV : Use a 254 nm wavelength for detecting aromatic moieties .

Advanced: How can derivatization strategies improve this compound’s pharmacokinetic properties?

Answer:

- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) via sulfonamide nitrogen alkylation or pyrazole ring substitution .

- Metabolic stability : Replace the methoxy group with a fluorine atom to reduce CYP450-mediated oxidation .

- Bioisosteric replacement : Substitute the cyclopropyl group with a spirocyclic ring to improve membrane permeability .

Q. Table 2: Derivative Activity Comparison

| Derivative | Modification | LogP | Solubility (µg/mL) | IC₅₀ (nM) |

|---|---|---|---|---|

| Parent | None | 3.2 | 12 | 150 |

| A | -COOH at C4 | 2.1 | 85 | 200 |

| B | Spirocyclic | 2.8 | 45 | 90 |

Basic: What are the stability challenges during storage, and how are they mitigated?

Answer:

- Hydrolysis risk : The sulfonamide group is prone to hydrolysis in acidic/basic conditions. Store at -20°C in anhydrous DMSO or under nitrogen .

- Light sensitivity : Aromatic fluorine and methoxy groups may degrade under UV light. Use amber vials and conduct stability studies via accelerated degradation (40°C/75% RH for 4 weeks) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Variable groups : Synthesize analogs with modifications to:

- Pyrazole substituents (cyclopropyl vs. methyl).

- Sulfonamide linker (alkyl vs. aryl).

- Assay panels : Test against related targets (e.g., COX-2, carbonic anhydrase) to assess selectivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .

Key Finding : Cyclopropyl groups enhance steric hindrance, improving target selectivity but reducing solubility .

Basic: What synthetic intermediates require rigorous characterization?

Answer:

- 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde : Confirm aldehyde functionality via FTIR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (δ 9.8–10.2 ppm) .

- Sulfonyl chloride intermediate : Monitor reaction completion using TLC (silica gel, hexane/EtOAc 3:1) and quench excess SOCl₂ with ice to prevent side reactions .

Advanced: How to address low yields in the final coupling step?

Answer:

- Catalyst optimization : Replace traditional bases (Et₃N) with DMAP or DBU to accelerate sulfonamide formation .

- Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C, improving yield by 15–20% .

- Side-product analysis : Use LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.